molecular formula C7H5ClF2O2S2 B2802972 3-[(Difluoromethyl)sulfanyl]benzene-1-sulfonyl chloride CAS No. 929341-55-9

3-[(Difluoromethyl)sulfanyl]benzene-1-sulfonyl chloride

Cat. No.: B2802972
CAS No.: 929341-55-9
M. Wt: 258.68
InChI Key: QTSXKBMUJDNOJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Difluoromethyl)sulfanyl]benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClF2O2S2 and a molecular weight of 258.7 g/mol . It is characterized by the presence of a difluoromethyl group attached to a sulfanyl group, which is further connected to a benzene ring substituted with a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-mercaptobenzenesulfonyl chloride with difluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are used to control reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques like distillation, crystallization, or chromatography to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[(Difluoromethyl)sulfanyl]benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-[(Difluoromethyl)sulfanyl]benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various derivatives. The difluoromethyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Difluoromethyl)sulfanyl]benzene-1-sulfonyl chloride is unique due to the presence of both the difluoromethyl and sulfanyl groups, which can impart distinct chemical properties and reactivity compared to other sulfonyl chlorides. This makes it a versatile reagent in organic synthesis and a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-(difluoromethylsulfanyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O2S2/c8-14(11,12)6-3-1-2-5(4-6)13-7(9)10/h1-4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSXKBMUJDNOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)SC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.